molecular formula C22H27N3O2S B298466 3-isobutyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one

3-isobutyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one

Cat. No. B298466
M. Wt: 397.5 g/mol
InChI Key: XNYRQASUNIRSTM-GWBOVJIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isobutyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-isobutyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis in cancer cells. It may also inhibit the growth of cancer cells by interfering with their cell cycle progression. In addition, it may exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in normal cells. However, it has been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using 3-isobutyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one in lab experiments is its low toxicity and high potency. It also has good solubility in various solvents, making it easy to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3-isobutyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one. One direction is to further investigate its potential applications as an anticancer agent and antimicrobial agent. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 3-isobutyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one involves the reaction of isobutyl isocyanate, 4-methoxyaniline, and 2,3,5-trimethylpyrrole-1-carbaldehyde in the presence of thiosemicarbazide. The reaction is carried out under reflux conditions in ethanol and the product is obtained in good yield.

Scientific Research Applications

3-isobutyl-2-[(4-methoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its antimicrobial activity against various bacterial and fungal strains. In addition, it has been explored for its potential application as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N3O2S/c1-14(2)13-25-21(26)20(12-17-11-15(3)24(5)16(17)4)28-22(25)23-18-7-9-19(27-6)10-8-18/h7-12,14H,13H2,1-6H3/b20-12-,23-22?

InChI Key

XNYRQASUNIRSTM-GWBOVJIUSA-N

Isomeric SMILES

CC1=CC(=C(N1C)C)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C

SMILES

CC1=CC(=C(N1C)C)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C

Canonical SMILES

CC1=CC(=C(N1C)C)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C

Origin of Product

United States

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